2,2-Bis(4-hydroxy-2-methylphenyl)propane, commonly known as bisphenol C, is an organic compound with significant applications in the production of various polymers and resins. It is characterized by its molecular formula and a molecular weight of 256.34 g/mol. The compound is primarily used as a building block for polycarbonate and epoxy resins, which are widely utilized in the manufacturing of plastics, coatings, and adhesives.
The compound is classified under aromatic diols due to its two hydroxyl groups attached to a biphenyl structure. It is synthesized from phenolic compounds and acetone through various chemical reactions. The compound's CAS number is 79-97-0, indicating its unique identification in chemical databases.
The synthesis of 2,2-bis(4-hydroxy-2-methylphenyl)propane can be achieved through several methods, primarily involving the reaction of acetone with ortho-cresol or other phenolic derivatives in the presence of acid catalysts.
The molecular structure of 2,2-bis(4-hydroxy-2-methylphenyl)propane features two hydroxyl groups attached to a propane backbone flanked by two aromatic rings. This configuration contributes to its chemical reactivity and stability.
This structure supports its classification as a bisphenol derivative.
The primary chemical reactions involving 2,2-bis(4-hydroxy-2-methylphenyl)propane include its polymerization into polycarbonate and epoxy resins. These reactions typically involve:
These reactions are facilitated by catalysts that promote the formation of strong covalent bonds between monomer units, leading to high-performance materials suitable for various applications.
The mechanism of action for 2,2-bis(4-hydroxy-2-methylphenyl)propane primarily revolves around its reactivity due to hydroxyl groups. These groups can donate protons (acting as acids) or participate in nucleophilic attacks on electrophilic centers during polymerization processes.
Relevant data indicates that these properties make it suitable for high-performance applications in materials science .
The primary applications of 2,2-bis(4-hydroxy-2-methylphenyl)propane include:
These applications highlight the compound's versatility and importance in modern materials science .
The synthesis of 2,2-Bis(4-hydroxy-3-methylphenyl)propane (commonly termed bisphenol C) traces its origins to acid-catalyzed condensation reactions between ortho-cresol and acetone, mirroring the production of bisphenol A but with distinct regiochemical challenges. Early industrial processes employed concentrated mineral acids (e.g., HCl, H₂SO₄) as catalysts, yielding crude products requiring extensive purification due to by-products like 2-(2-hydroxy-3-methylphenyl)-2-(4-hydroxy-3-methylphenyl)propane (isomer impurities) and chroman derivatives [9]. These initial methods operated at approximately 40°C with a 2:1 molar excess of ortho-cresol to acetone, achieving modest yields of ~84% (based on acetone conversion) [4]. The reaction equilibrium favored adduct formation but necessitated precise stoichiometric control to minimize oligomerization.
Purification historically relied on crystallization from toluene or aromatic solvents, exploiting the compound’s limited solubility (22 mg/L in water at 20°C) [4] [8]. However, the transition to high-purity grades (>98%) for advanced polymers drove innovations such as:
Table 1: Evolution of Key Synthesis Parameters for 2,2-Bis(4-hydroxy-3-methylphenyl)propane
Decade | Catalyst System | Purity Benchmark | Primary Purification Method |
---|---|---|---|
1960–1970s | H₂SO₄ (homogeneous) | 90–92% | Solvent extraction |
1980–1990s | HCl/Ion-exchange resins | 95–97% | Crystallization from toluene |
2000–Present | Heterogeneous acids | >98.0% | Adduct decomposition + distillation |
These refinements enabled the production of pharmaceutical-intermediate-grade material with consistent melting points (138–140°C) and minimized color bodies, meeting demands for optical polymers [8] [9].
As a bifunctional phenolic monomer, 2,2-Bis(4-hydroxy-3-methylphenyl)propane serves as a critical precursor for high-performance polycarbonates and epoxy networks. Its two phenolic hydroxyl groups (pKa ≈ 10.45) participate in nucleophilic substitution or condensation reactions, with reactivity modulated by steric hindrance from the ortho-methyl groups [3] [8]. Key advances include:
Phase-Transfer Catalysis (PTC): Facilitates interfacial polycarbonate synthesis by deprotonating the bisphenol to form a disodium salt. This salt reacts with phosgene or diphenyl carbonate under mild conditions (40–60°C), yielding polymers with molecular weights (Mₙ) exceeding 30,000 g/mol. The ortho-methyl substituents enhance solubility in organic media (e.g., dichloromethane), enabling higher solid-content formulations [3].
Epoxy Cross-Linking: Reaction with epichlorohydrin under alkaline conditions generates glycidyl ether derivatives. The electron-donating methyl groups increase ring-opening rates during curing with diamines, accelerating network formation. Resulting resins exhibit glass transition temperatures (Tg) up to 150°C and improved hydrophobicity versus bisphenol A analogs [3].
Table 2: Solvent Influence on Molecular Weight During Polycondensation
Solvent System | Catalyst | Temperature (°C) | Mn Achieved (g/mol) | Polydispersity Index |
---|---|---|---|---|
Dichloromethane/H₂O | Triethylamine | 40 | 32,500 | 2.1 |
Toluene/H₂O | Tetrabutylammonium bromide | 80 | 27,800 | 2.4 |
Chlorobenzene | None (melt) | 180 | 18,900 | 3.0 |
Molecular weight control remains challenging due to thermal degradation above 200°C. Innovations like end-capping with phenyl chloroformate or chain extenders (bisphenol S) suppress depolymerization, enabling thermoplastic processing [3].
Functionalization of 2,2-Bis(4-hydroxy-3-methylphenyl)propane with methacryloyl chloride yields 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA), a high-viscosity monomer central to dental composites and biomaterials [7]. Recent copolymer innovations include:
Tetrahydrofurfuryl Methacrylate (THFMA) Composites: Copolymerizing Bis-GMA with 5% v/v THFMA reduces viscosity and enhances free volume mobility during curing. This elevates the Young’s modulus from 3.1 GPa (pure Bis-GMA) to 4.8 GPa at room temperature, attributed to optimized cross-link density and reduced internal stress. The system achieves full conversion via benzoyl peroxide/N,N-dihydroxyethyl-p-toluidine initiation [2].
Polyethylene Fiber-Reinforced Networks: Incorporating 50% w/w ultra-high-modulus polyethylene fibers into Bis-GMA/THFMA matrices yields anisotropic composites with axial moduli of ~35 GPa. Surface plasma treatment of fibers ensures covalent bonding with methacrylate groups, distributing stress without interfacial failure. These systems withstand aqueous immersion for >6 months, demonstrating hydrolytic stability [6].
Table 3: Mechanical Properties of Bis-GMA Copolymer Systems
Comonomer System | Fiber/Additive | Young’s Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Water Sorption (wt%) |
---|---|---|---|---|
Bis-GMA (neat) | None | 3.1 | 0.9 | 2.1 |
Bis-GMA/5% THFMA | None | 4.8 | 1.2 | 1.8 |
Bis-GMA/5% THFMA | 50% PE fiber | 35.0* (axial) | N/A (non-fracturing) | 0.7 |
Bis-GMA/0.3% inhibitor | None | 3.6 | 1.1 | 1.9 |
*Anisotropic property; N/A = not applicable due to non-failure in flexure tests [2] [6]
Inhibitor-Modulated Curing: Adding 0.3% v/v 2,6-di-tert-butyl phenol inhibits premature gelation in redox-initiated systems. This extends the working time by 40% while increasing the final modulus by 16% (3.6 GPa vs. uninhibited controls), enabling precise placement in dental applications [2]. These copolymer architectures exemplify structure-driven performance gains in rigid thermosets.
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